Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate
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Overview
Description
Benzyl ((2S,4s,5S)-5-aminospiro[33]heptan-2-yl)carbamate is a chemical compound with the molecular formula C15H20N2O2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((2S,4r,5R)-7-aminospiro[3.3]heptan-2-yl)carbamate
- Benzyl ((2R,4r,5S)-7-aminospiro[3.3]heptan-2-yl)carbamate
- Benzyl ((2R,4s,5R)-7-aminospiro[3.3]heptan-2-yl)carbamate
Uniqueness
Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to differences in biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl N-[(7S)-7-aminospiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m0/s1 |
InChI Key |
XWMQSGCQIQOYOK-OWYJLGKBSA-N |
Isomeric SMILES |
C1CC2([C@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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